

Investigational Therapeutic Agents Derived from Isoindolin-1-one: A Technical Guide

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Compound of Interest

Compound Name: 6-(Aminomethyl)isoindolin-1-one
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, leading to the development of several investigational and clinically approved therapeutic agents. This technical guide provides an in-depth overview of isoindolin-1-one-based investigational agents, focusing on their synthesis, mechanisms of action, and therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.

Overview of Therapeutic Applications

Isoindolin-1-one derivatives have demonstrated a broad spectrum of biological activities, making them a versatile platform for drug discovery. Key therapeutic areas where these compounds have shown promise include:

- **Anticancer Activity:** This is one of the most extensively studied applications. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition and modulation of protein degradation pathways.
- **Anti-inflammatory Effects:** Certain isoindolin-1-one compounds have been found to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

- **Antimicrobial Activity:** The isoindolin-1-one core has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.
- **Neurological Disorders:** Some derivatives have been investigated as positive allosteric modulators of GABA-A receptors, suggesting potential applications in conditions like epilepsy.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data for various isoindolin-1-one derivatives across different therapeutic applications, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoindolin-1-one Derivatives

Compound/Derivative	Cancer Cell Line	Assay Type	IC50/GI50 (µM)	Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione	Raji (Burkitt's lymphoma)	Cytotoxicity	0.26 µg/mL	
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione	K562 (Chronic myelogenous leukemia)	Cytotoxicity	3.81 µg/mL	
3-Methyleneisoindolin-1-one Derivative 1	MCF-7 (Breast cancer)	Antiproliferative	< 10	[1]
3-Methyleneisoindolin-1-one Derivative 2	MCF-7 (Breast cancer)	Antiproliferative	< 10	[1]
Isoindolinone Derivative 2a	A549 (Lung cancer)	Anticancer	650.25	[2]

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

Compound	Isoform	IC50 (nM)	Ki (nM)	Reference
2c	hCA I	-	11.48 ± 4.18	[3]
hCA II	-	9.32 ± 2.35	[3]	
2f	hCA I	11.24 ± 0.291	16.09 ± 4.14	[3]
hCA II	27.80 ± 0.170	14.87 ± 3.25	[3]	
Acetazolamide (Standard)	hCA I	75.73 ± 1.205	-	[3]
hCA II	231 ± 1	-	[3]	

Table 3: Antimicrobial Activity of Isoindolin-1-one Derivatives

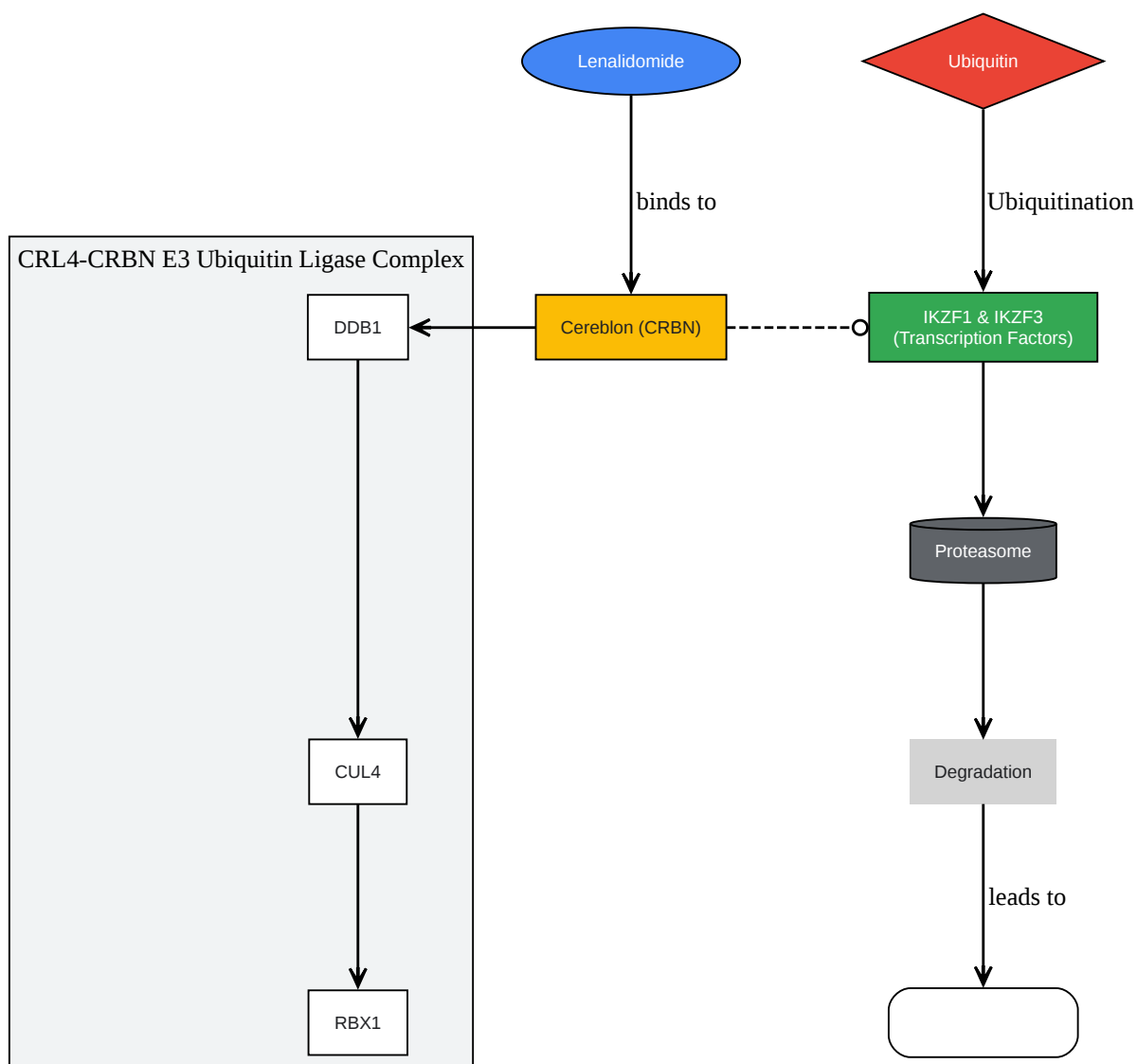
Compound	Microorganism	MIC (µg/mL)	Reference
Isoindolin-1-one-3-phosphonate Derivative	Staphylococcus aureus	-	
Isoindolin-1-one-3-phosphonate Derivative	Bacillus cereus	-	
Isoindolin-1-one-3-phosphonate Derivative	Klebsiella pneumoniae	-	
Isoindolin-1-one-3-phosphonate Derivative	Escherichia coli	-	
Isoindolin-1-one-3-phosphonate Derivative	Candida albicans	-	
Isoindolin-1-one-3-phosphonate Derivative	Yarrowia lipolytica	-	
N-substituted isoindolin-5-one	Gram-positive bacteria	-	
N-substituted isoindolin-5-one	Gram-negative bacteria	-	

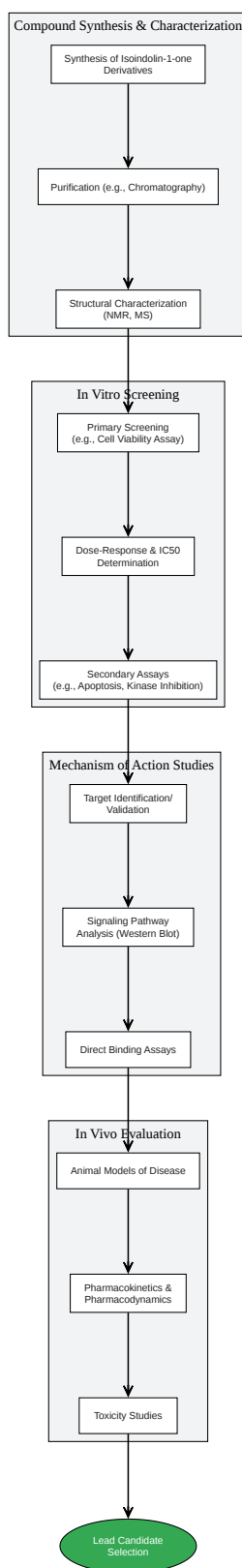
Note: Specific MIC values for the phosphonate and N-substituted derivatives were not provided in the source material but were reported to have activity.

Key Investigational Agents and Their Mechanisms of Action

Lenalidomide: A Paradigm of Targeted Protein Degradation

Lenalidomide is a prominent derivative of thalidomide, featuring an isoindolin-1-one core. It is a cornerstone in the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. The degradation of these factors is detrimental to the survival of multiple myeloma cells.





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